molecular formula C17H12N2O B14738160 5-Methylquinolino[3,4-c]quinolin-6-one

5-Methylquinolino[3,4-c]quinolin-6-one

Cat. No.: B14738160
M. Wt: 260.29 g/mol
InChI Key: IWKJZMSVMHRFOR-UHFFFAOYSA-N
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Description

5-Methylquinolino[3,4-c]quinolin-6-one is a fused polycyclic heterocyclic compound featuring two quinoline moieties linked at the [3,4-c] positions. The methyl substituent at the 5-position likely influences electronic properties and solubility, making it a candidate for photophysical or pharmacological applications.

Properties

Molecular Formula

C17H12N2O

Molecular Weight

260.29 g/mol

IUPAC Name

5-methylquinolino[3,4-c]quinolin-6-one

InChI

InChI=1S/C17H12N2O/c1-19-15-9-5-3-7-12(15)16-11-6-2-4-8-14(11)18-10-13(16)17(19)20/h2-10H,1H3

InChI Key

IWKJZMSVMHRFOR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C=NC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylquinolino[3,4-c]quinolin-6-one can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylquinolino[3,4-c]quinolin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Methylquinolino[3,4-c]quinolin-6-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency: Palladium-catalyzed methods (e.g., for quinolinoquinoxalinones) offer higher yields (65–90%) compared to multi-component diastereoselective syntheses (60–85% for pyrazolylpyrroles) .
  • Substituent Effects : The 5-methyl group in the target compound may enhance photostability, akin to the hydroxy/trione groups in HPPT, which exhibit large Stokes shifts and high photostability .
Photophysical and Electronic Properties

Table 2: Photophysical Properties of Selected Compounds

Compound Stokes Shift (nm) Fluorescence Lifetime Photostability Key Electronic Features Reference ID
HPPT Large (~100) Nanosecond scale High Partially anisotropic transitions
5-Methylquinolino[3,4-c]quinolin-6-one* Moderate (~50) Not reported Likely high† Extended π-conjugation, methyl effects N/A
Quinolinoquinoxalinones Moderate (~40–60) Not reported Moderate Quinoxaline-derived electron deficiency

*Hypothesized based on structural analogs. †Inferred from methyl group stabilizing excited states.

Key Findings :

  • HPPT vs. Target Compound: HPPT’s large Stokes shift arises from solvent relaxation and dipole moment changes , whereas the target compound’s fused quinoline system may prioritize π-π* transitions with moderate Stokes shifts.
  • Electronic Structure : Quantum-chemical calculations (as applied to HPPT ) could predict the target compound’s excited-state behavior, particularly the influence of methyl substitution on charge transfer.
Pharmacological Potential
  • Quinolinoquinoxalinones: Explored as kinase inhibitors and antiproliferative agents .
  • Spiropyrrolo[3,4-c]pyrroles : Patent-pending TP53 activators for cancer therapy .
  • Aminomethyl-pyridoquinolinones: Potential bioactivity due to enhanced solubility from the aminomethyl group .

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